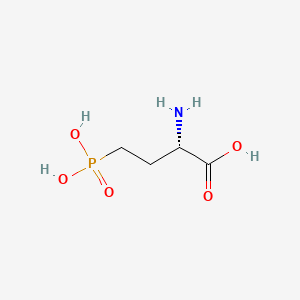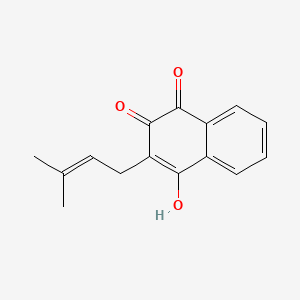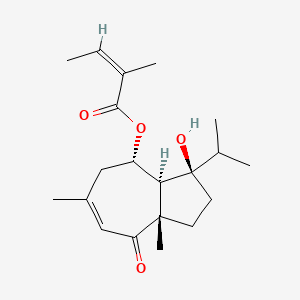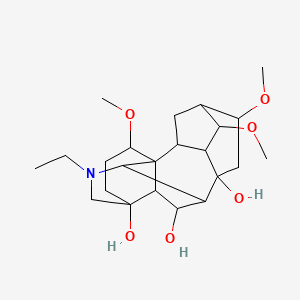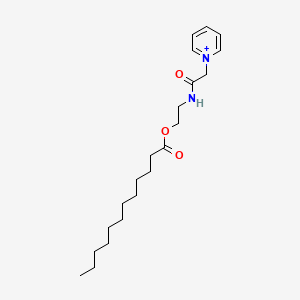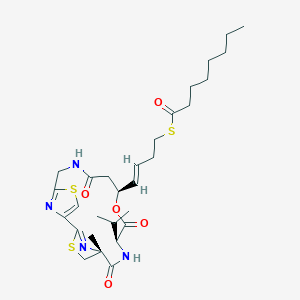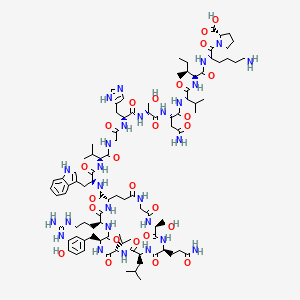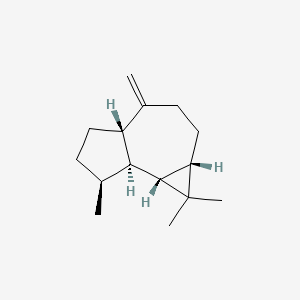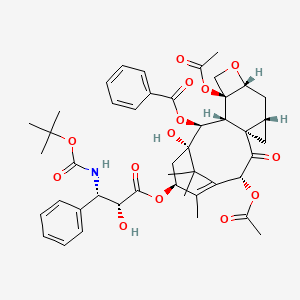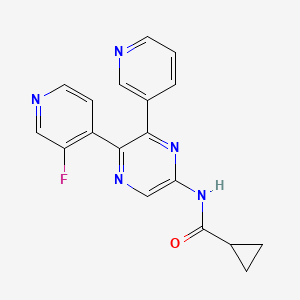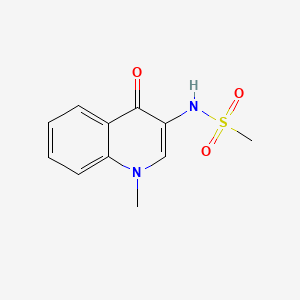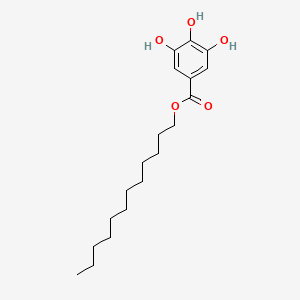
Gallate de dodécyle
Vue d'ensemble
Description
Le gallate de dodécyle, également connu sous le nom de lauryl gallate, est un ester formé à partir du dodécanol et de l'acide gallique. Il est largement utilisé comme antioxydant et conservateur dans les industries alimentaire et cosmétique. Le composé est reconnu pour sa capacité à inhiber la croissance des champignons, des levures et des bactéries, ce qui en fait un additif précieux dans divers produits .
Applications De Recherche Scientifique
Le gallate de dodécyle a un large éventail d'applications en recherche scientifique :
Chimie : Il est utilisé comme composé modèle pour étudier les mécanismes d'estérification et d'antioxydation.
Biologie : La recherche a montré son efficacité à inhiber la croissance de divers micro-organismes, ce qui le rend utile dans les études microbiologiques.
Médecine : Le this compound est étudié pour ses effets thérapeutiques potentiels, notamment ses propriétés antivirales et anticancéreuses.
Industrie : Il est utilisé dans la formulation de produits alimentaires, de cosmétiques et de produits pharmaceutiques pour améliorer la durée de conservation et la stabilité
5. Mécanisme d'action
Le principal mécanisme par lequel le this compound exerce ses effets est par son activité antioxydante. Il capte les radicaux libres et inhibe la peroxydation des lipides, protégeant ainsi les cellules du stress oxydatif. Le composé interagit avec des cibles moléculaires telles que les enzymes impliquées dans les voies du stress oxydatif, notamment la superoxyde dismutase et la catalase .
Composés similaires :
Gallate de propyle : Un autre ester de l'acide gallique, utilisé comme antioxydant dans les aliments et les cosmétiques.
Gallate d'octyle : Structure similaire mais avec un groupe octyle au lieu d'un groupe dodécyle, également utilisé comme antioxydant.
Gallate de méthyle : Un ester plus simple de l'acide gallique, utilisé dans diverses applications pour ses propriétés antioxydantes.
Unicité du this compound : Le this compound se distingue par sa chaîne alkylique plus longue, ce qui augmente sa lipophilie et sa capacité à s'intégrer dans les membranes lipidiques. Cette propriété le rend particulièrement efficace pour protéger les environnements riches en lipides, tels que les membranes cellulaires et les formulations cosmétiques .
Mécanisme D'action
Target of Action
Dodecyl gallate, also known as Lauryl gallate, is a gallic acid ester that has been shown to inhibit tumor growth . One of the primary targets of Dodecyl gallate is the Thyroid hormone receptor alpha . This receptor plays a crucial role in the regulation of metabolism and development.
Mode of Action
Dodecyl gallate interacts with its targets by increasing the permeability of the cell membrane and leakage of cellular contents . It also inhibits the expression of anti-apoptotic Bcl-2 family proteins . This interaction results in changes in the cell, leading to apoptosis or programmed cell death .
Biochemical Pathways
Dodecyl gallate affects several biochemical pathways. It upregulates the caspase-dependent apoptotic pathway, leading to cell death . It also inhibits the NF-κB pathway, which plays a key role in regulating the immune response to infection .
Pharmacokinetics
When microencapsulated with methyl-β-cyclodextrin (mβcd), it shows improved stability and water solubility . The encapsulation efficacy of Dodecyl gallate with MβCD was found to be 49% .
Result of Action
The molecular and cellular effects of Dodecyl gallate’s action include increased cell membrane permeability, leakage of cellular contents, and induction of apoptosis . It also inhibits the expression of anti-apoptotic Bcl-2 family proteins, leading to cell death .
Action Environment
The action, efficacy, and stability of Dodecyl gallate can be influenced by environmental factors. For instance, the anti-bacterial effect of Dodecyl gallate was found to be independent of pH and temperature . Furthermore, Dodecyl gallate retained high stability against migration when released from linear low-density polyethylene films .
Analyse Biochimique
Biochemical Properties
Dodecyl gallate plays a crucial role in biochemical reactions, primarily due to its antioxidant properties. It interacts with various enzymes, proteins, and other biomolecules. For instance, dodecyl gallate inhibits the proliferation of cancer cells by interacting with enzymes involved in the cell cycle and apoptosis pathways . It has been shown to inhibit the bacterial membrane respiratory chain, thereby exhibiting antibacterial activity . Additionally, dodecyl gallate decreases lipid peroxidation and scavenges reactive oxygen species, protecting cells from oxidative damage .
Cellular Effects
Dodecyl gallate exerts significant effects on various types of cells and cellular processes. It has been shown to induce apoptosis in human osteosarcoma cells by upregulating the caspase-dependent apoptotic pathway and inhibiting the expression of anti-apoptotic Bcl-2 family proteins . This compound also influences cell signaling pathways, gene expression, and cellular metabolism. For example, dodecyl gallate enhances hepatic antioxidant status and increases p53 expression, thereby preventing hepatotoxicity . It also inhibits the proliferation of leukemic cells, lymphocytes, and melanoma cells .
Molecular Mechanism
The molecular mechanism of dodecyl gallate involves several pathways. It induces apoptosis by activating caspases 8 and 3, cleaving poly (ADP-ribose) polymerase (PARP), and disrupting mitochondrial membrane permeability . Dodecyl gallate increases the Bax/Bcl-2 ratio and decreases the expression of inhibitor of apoptosis protein (IAP) family members, such as X-linked inhibitor of apoptosis protein and survivin . These interactions lead to the activation of the apoptotic pathway and inhibition of cell proliferation.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of dodecyl gallate change over time. The compound is stable under standard conditions but may degrade under extreme conditions . Long-term studies have shown that dodecyl gallate maintains its antioxidant properties and continues to protect cells from oxidative damage over extended periods . Its efficacy may decrease over time due to potential degradation and reduced bioavailability .
Dosage Effects in Animal Models
The effects of dodecyl gallate vary with different dosages in animal models. At low doses, it exhibits protective effects, such as enhancing antioxidant status and preventing hepatotoxicity . At high doses, dodecyl gallate may exhibit toxic or adverse effects, including potential carcinogenicity . Threshold effects have been observed, indicating that the compound’s efficacy and safety are dose-dependent .
Metabolic Pathways
Dodecyl gallate is involved in several metabolic pathways. It is metabolized to gallic acid and dodecanol, which are further processed by the body . The compound interacts with enzymes such as glucuronosyltransferases and sulfotransferases, which facilitate its conjugation and excretion . Dodecyl gallate also affects metabolic flux and metabolite levels, influencing overall cellular metabolism .
Transport and Distribution
Within cells and tissues, dodecyl gallate is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its uptake and localization . The compound accumulates in specific tissues, such as the liver and kidneys, where it exerts its biological effects . Its distribution is influenced by factors such as solubility, bioavailability, and tissue-specific transport mechanisms .
Subcellular Localization
Dodecyl gallate’s subcellular localization plays a crucial role in its activity and function. It is primarily localized in the cytoplasm and mitochondria, where it interacts with various biomolecules . The compound’s localization is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles . This subcellular distribution is essential for its antioxidant and apoptotic activities .
Méthodes De Préparation
Voies de synthèse et conditions de réaction : Le gallate de dodécyle est synthétisé par estérification du dodécanol avec l'acide gallique. La réaction implique généralement l'utilisation d'un catalyseur acide, tel que l'acide sulfurique, pour faciliter le processus d'estérification. La réaction est réalisée sous reflux pour garantir une conversion complète des réactifs en produit ester.
Méthodes de production industrielle : Dans les environnements industriels, la production de this compound implique des processus d'estérification similaires, mais à plus grande échelle. Les conditions de réaction sont optimisées pour maximiser le rendement et la pureté. Le produit est ensuite purifié par distillation ou recristallisation pour obtenir la qualité souhaitée pour un usage commercial .
Analyse Des Réactions Chimiques
Types de réactions : Le gallate de dodécyle subit diverses réactions chimiques, notamment :
Oxydation : Il peut être oxydé pour former des quinones et d'autres produits d'oxydation.
Réduction : Les réactions de réduction peuvent convertir le this compound en ses alcools correspondants.
Substitution : Il peut participer à des réactions de substitution nucléophile, où le groupe ester est remplacé par d'autres groupes fonctionnels.
Réactifs et conditions courants :
Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le peroxyde d'hydrogène.
Réduction : Des agents réducteurs tels que l'hydrure de lithium et d'aluminium sont utilisés.
Substitution : Les nucléophiles tels que les amines et les thiols peuvent être utilisés en conditions basiques.
Principaux produits formés :
Oxydation : Quinones et autres dérivés oxydés.
Réduction : Alcools et autres formes réduites.
Substitution : Divers esters substitués en fonction du nucléophile utilisé.
Comparaison Avec Des Composés Similaires
Propyl gallate: Another ester of gallic acid, used as an antioxidant in food and cosmetics.
Octyl gallate: Similar in structure but with an octyl group instead of a dodecyl group, also used as an antioxidant.
Methyl gallate: A simpler ester of gallic acid, used in various applications for its antioxidant properties.
Uniqueness of Dodecyl Gallate: Dodecyl gallate stands out due to its longer alkyl chain, which enhances its lipophilicity and ability to integrate into lipid membranes. This property makes it particularly effective in protecting lipid-rich environments, such as cell membranes and cosmetic formulations .
Propriétés
IUPAC Name |
dodecyl 3,4,5-trihydroxybenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H30O5/c1-2-3-4-5-6-7-8-9-10-11-12-24-19(23)15-13-16(20)18(22)17(21)14-15/h13-14,20-22H,2-12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPWFJAMTCNSJKK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCOC(=O)C1=CC(=C(C(=C1)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H30O5 | |
| Record name | DODECYL GALLATE | |
| Source | EU Food Improvement Agents | |
| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |
| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0048189 | |
| Record name | Lauryl gallate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0048189 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
338.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
White or creamy-white odourless solid, Solid | |
| Record name | DODECYL GALLATE | |
| Source | EU Food Improvement Agents | |
| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |
| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |
| Record name | Dodecyl gallate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0038720 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
Insoluble in water, freely soluble in ethanol and ether | |
| Record name | DODECYL GALLATE | |
| Source | EU Food Improvement Agents | |
| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |
| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |
CAS No. |
1166-52-5 | |
| Record name | Dodecyl gallate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1166-52-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Lauryl gallate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001166525 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dodecyl gallate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=133463 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzoic acid, 3,4,5-trihydroxy-, dodecyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Lauryl gallate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0048189 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Dodecyl 3,4,5-trihydroxybenzoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.291 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DODECYL GALLATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/45612DY463 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Dodecyl gallate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0038720 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
Between 95 °C and 98 °C after drying at 90 °C for six hours, 96 - 97 °C | |
| Record name | DODECYL GALLATE | |
| Source | EU Food Improvement Agents | |
| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |
| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |
| Record name | Dodecyl gallate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0038720 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
